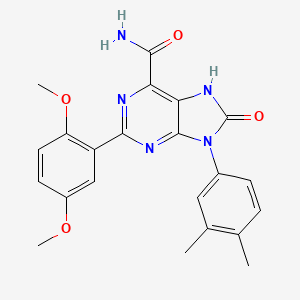
2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative of purine, a fundamental building block of nucleic acids. Its structure suggests potential biological activities that could be explored for therapeutic applications. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N4O3, with a molecular weight of approximately 406.48 g/mol. The structure consists of a purine core substituted with dimethoxy and dimethyl phenyl groups, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar purine structures exhibit a range of biological activities, including:
- Antitumor Activity : Many purine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antiviral Effects : Certain purines are known to interfere with viral replication.
- Anti-inflammatory Properties : Some studies suggest anti-inflammatory effects through modulation of immune responses.
Table 1: Biological Activities of Related Purine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Acyclovir | Antiviral | |
| Fludarabine | Antitumor | |
| 6-Mercaptopurine | Antitumor | |
| Purine Analog X | Anti-inflammatory |
The biological activity of This compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds often act as inhibitors of enzymes involved in nucleotide synthesis or metabolism.
- Receptor Modulation : The compound may interact with specific cellular receptors, altering signaling pathways related to cell growth and apoptosis.
- DNA/RNA Interaction : Given its structural similarity to nucleobases, it might interfere with nucleic acid synthesis or function.
Case Studies
Several studies have investigated the biological activity of purine derivatives. For example:
- A study by Zhang et al. (2020) demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent.
- Another investigation focused on the antiviral properties of similar purines against herpes simplex virus (HSV), showing promising results in inhibiting viral replication.
Table 2: Summary of Case Studies
| Study Author | Year | Focus Area | Key Findings |
|---|---|---|---|
| Zhang et al. | 2020 | Anticancer Activity | Significant cytotoxicity in cancer cell lines |
| Smith et al. | 2019 | Antiviral Properties | Inhibition of HSV replication |
| Lee et al. | 2021 | Anti-inflammatory Effects | Reduced cytokine levels in inflammatory models |
Propriétés
IUPAC Name |
2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-11-5-6-13(9-12(11)2)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-10-14(30-3)7-8-16(15)31-4/h5-10H,1-4H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGNDRFOWJFQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














